Ethyl 3-fluoro-4-methoxyphenyl sulfide
Overview
Description
Ethyl 3-fluoro-4-methoxyphenyl sulfide: is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a sulfide linkage attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl 3-fluoro-4-methoxyphenyl sulfide typically begins with commercially available starting materials such as 3-fluoro-4-methoxyphenol and ethyl thiol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-fluoro-4-methoxyphenyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Amines, alcohols, sodium hydride, potassium carbonate, and dimethylformamide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl sulfides.
Scientific Research Applications
Chemistry:
Catalysis: Ethyl 3-fluoro-4-methoxyphenyl sulfide can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The unique structural features of this compound make it a valuable scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industry:
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced electrical conductivity.
Agrochemicals: It can be used as a precursor for the synthesis of herbicides, insecticides, and fungicides.
Mechanism of Action
The mechanism by which ethyl 3-fluoro-4-methoxyphenyl sulfide exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity, while the sulfide linkage can affect its reactivity and stability.
Comparison with Similar Compounds
- Ethyl 3-fluoro-4-methylphenyl sulfide
- Ethyl 3-chloro-4-methoxyphenyl sulfide
- Ethyl 3-fluoro-4-methoxyphenyl ether
Comparison:
- Ethyl 3-fluoro-4-methylphenyl sulfide: The presence of a methyl group instead of a methoxy group can lead to differences in reactivity and biological activity.
- Ethyl 3-chloro-4-methoxyphenyl sulfide: The substitution of a chlorine atom for the fluorine atom can affect the compound’s electronic properties and its interactions with other molecules.
- Ethyl 3-fluoro-4-methoxyphenyl ether: The replacement of the sulfide linkage with an ether linkage can result in changes in the compound’s stability and reactivity.
Ethyl 3-fluoro-4-methoxyphenyl sulfide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-fluoro-4-methoxyphenyl sulfide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a phenyl ring substituted with a fluorine atom and a methoxy group, along with an ethyl sulfide moiety. This combination of substituents is believed to influence its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine and methoxy groups enhances its binding affinity and selectivity towards these targets, which may lead to the inhibition or activation of specific biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, related sulfides have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from low micromolar concentrations, indicating potent antimicrobial properties .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | MIC (µM) |
---|---|---|
This compound | E. coli | <10 |
Similar sulfide compound | S. aureus | <15 |
Similar sulfide compound | C. albicans | <20 |
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Studies suggest that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for COX inhibition are reported to be in the range of 20-40 µM for related compounds .
Table 2: COX Inhibition Data
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
This compound | 25 | 30 |
Similar compound | 22 | 28 |
Case Studies
- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated significant inhibition zones in agar diffusion assays, particularly against E. coli and S. aureus.
- In Vivo Anti-inflammatory Study : In a mouse model of inflammation, administration of this compound resulted in reduced paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Variations in substituent positions on the phenyl ring significantly affect the compound's potency against various biological targets. For example, altering the position of the methoxy group can enhance antibacterial activity while maintaining low cytotoxicity .
Properties
IUPAC Name |
4-ethylsulfanyl-2-fluoro-1-methoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-3-12-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIAGCBRIKSREL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267406 | |
Record name | Benzene, 4-(ethylthio)-2-fluoro-1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301267406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314903-63-3 | |
Record name | Benzene, 4-(ethylthio)-2-fluoro-1-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314903-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 4-(ethylthio)-2-fluoro-1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301267406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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